molecular formula C13H24N2O2 B1465653 (4-Ethoxypiperidin-1-yl)(piperidin-3-yl)methanone CAS No. 1292718-68-3

(4-Ethoxypiperidin-1-yl)(piperidin-3-yl)methanone

Cat. No. B1465653
CAS RN: 1292718-68-3
M. Wt: 240.34 g/mol
InChI Key: GUNJAPAUYNVINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxypiperidin-1-yl)(piperidin-3-yl)methanone (4-EPM) is a synthetic compound belonging to the piperidine class of molecules. It is a versatile compound that has a wide range of applications in research and industry. It has been used in the synthesis of a variety of compounds, as well as in the production of pharmaceuticals, agrochemicals, and other industrial products. 4-EPM is a relatively new compound, and its properties and potential applications are still being explored.

Scientific Research Applications

Antimalarial Drug Development

The core structure of piperidine derivatives has been explored for their potential in antimalarial drug development. Specifically, 1,4-disubstituted piperidines have shown high selectivity and activity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria . The presence of substituents like the ethoxypiperidinyl and piperidinyl groups in compounds such as (4-Ethoxypiperidin-1-yl)(piperidin-3-yl)methanone could be pivotal in designing new antimalarial agents with improved efficacy against drug-resistant parasites.

Pharmacological Research

Piperidine derivatives are integral in pharmacological research due to their presence in over twenty classes of pharmaceuticals . The structural versatility of (4-Ethoxypiperidin-1-yl)(piperidin-3-yl)methanone makes it a valuable scaffold for synthesizing various bioactive molecules. Its potential applications span across different therapeutic areas, including analgesics, antidepressants, antipsychotics, and more.

Synthesis of Biologically Active Piperidines

The synthesis of biologically active piperidines is a significant area of research. The compound can serve as a precursor for creating substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are crucial for the discovery of new drugs .

properties

IUPAC Name

(4-ethoxypiperidin-1-yl)-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-12-5-8-15(9-6-12)13(16)11-4-3-7-14-10-11/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNJAPAUYNVINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxypiperidin-1-yl)(piperidin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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